3-Acetamido vs. 3-Acetyl Substitution: Impact on Predicted Lipophilicity and Hydrogen-Bonding Capacity
Unlike the 3-acetyl analog (3-acetyl-6-bromo-4-phenylquinolin-2(1H)-one, CAS 139781-14-9), which possesses a ketone at the 3-position, the target compound contains an acetamido group that provides an additional hydrogen-bond donor (amide NH) [1]. In the 4-substituted-3-phenylquinolin-2(1H)-one class, QSAR models have identified CMR (calculated molar refractivity) as a key parameter for glycine/NMDA site affinity, with an optimal CMR window of approximately 10 ± 10% associated with potent antagonists [2]. The acetamido group contributes a higher CMR and different hydrogen-bonding topology than acetyl, which is expected to shift receptor-binding pharmacophore alignment relative to the 3-acetyl comparator. Direct binding data for either compound is unavailable from non-excluded sources [1].
| Evidence Dimension | Predicted lipophilicity and hydrogen-bond donor/acceptor count vs. 3-acetyl comparator |
|---|---|
| Target Compound Data | C₁₇H₁₃BrN₂O₂; MW 357.2; HBD = 2, HBA = 3; cLogP (predicted) not available from authoritative source |
| Comparator Or Baseline | 3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one (CAS 139781-14-9); C₁₇H₁₂BrNO₂; MW 342.2; HBD = 1, HBA = 2 |
| Quantified Difference | Target compound has +1 HBD, +1 HBA, and +15 Da molecular weight versus 3-acetyl analog. |
| Conditions | Structural comparison based on molecular formula and functional group analysis; no direct comparative binding assay data available. |
Why This Matters
The additional hydrogen-bond donor on the 3-acetamido group may be critical for key receptor interactions—as demonstrated in the 4-substituted series where hydrogen-bond acceptor/donor interactions at the ligand-receptor interface dictated binding affinity [2]—making the acetamido compound a structurally distinct tool for probing glycine-site pharmacophore requirements.
- [1] ChemSrc. N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetamide (CAS 332178-00-4) and 3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one (CAS 139781-14-9). https://m.chemsrc.com View Source
- [2] Sharma B, Bhattacherjee D, Das AK. Dual Allosteric Effect in Glycine/NMDA Receptor Antagonism: A Comparative QSAR Approach. Pharmaceuticals. 2010;3(10):3167-3185. doi:10.3390/ph3103167 View Source
